2',6'-Dimethoxyacetophenone

Descripción general

Descripción

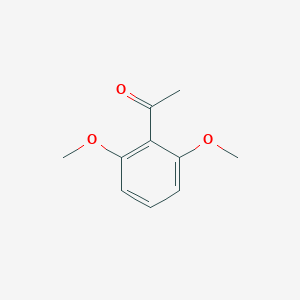

2’,6’-Dimetoxiacetofenona es un compuesto orgánico con la fórmula molecular C10H12O3. También se conoce con otros nombres como Etanona, 1-(2,6-dimetoxi fenil)- y Acetofenona, 2’,6’-dimetoxi- . Este compuesto se caracteriza por la presencia de dos grupos metoxi unidos al anillo de benceno en las posiciones 2 y 6, y un grupo acetilo en la posición 1. Es un sólido cristalino de color blanco a crema con un punto de fusión de 68-70°C .

Métodos De Preparación

La 2’,6’-Dimetoxiacetofenona se puede sintetizar mediante diversos métodos. Una ruta sintética común implica la eterificación del ácido pirogálico con carbonato de dimetilo en presencia de un catalizador como el bromuro de tetrabutilamonio . Otro método incluye el tratamiento de 2-(6-(2-metoxietil)piridil)carboxilatos con yoduros de alquilo en presencia de polvo de zinc y una cantidad catalítica de NiCl2 en DMF a 50°C . Los métodos de producción industrial a menudo implican condiciones de reacción similares, pero a mayor escala, para garantizar mayores rendimientos y pureza.

Análisis De Reacciones Químicas

La 2’,6’-Dimetoxiacetofenona experimenta varias reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar para formar los ácidos carboxílicos o quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.

Sustitución: Los grupos metoxi se pueden sustituir con otros grupos funcionales en condiciones apropiadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

4. Aplicaciones en investigación científica

La 2’,6’-Dimetoxiacetofenona tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos, incluidos productos farmacéuticos y agroquímicos.

Biología: Este compuesto se ha estudiado por sus posibles efectos antibacterianos e inhibidores de la ureasa.

Industria: Se utiliza en la preparación de otros compuestos químicos, como el 4-fluororesorcinol.

Aplicaciones Científicas De Investigación

Organic Synthesis

2',6'-Dimethoxyacetophenone serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure allows it to participate in multiple chemical reactions, making it a valuable precursor in organic chemistry .

Research has indicated that this compound exhibits several biological activities:

- Antibacterial Properties : Preliminary studies suggest that this compound may act as an antibacterial agent against specific bacterial strains. Further research is needed to elucidate its mechanism of action and efficacy.

- Urease Inhibition : The compound has been investigated for its potential role as a urease inhibitor, which could have applications in treating infections caused by urease-producing bacteria .

- Enzyme Inhibition : Studies have shown that it may inhibit hepatic mixed function oxidases, enzymes involved in drug metabolism, thus influencing pharmacokinetics and drug interactions .

Case Study 1: Antibacterial Activity

A study was conducted to evaluate the antibacterial effects of this compound against various bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent. Further investigations are required to determine the specific bacterial targets and mechanisms involved.

Case Study 2: Urease Inhibition

In another study focusing on urease inhibition, this compound was tested against known urease-producing pathogens. The compound demonstrated promising inhibitory effects, indicating its potential utility in managing infections related to urease activity.

Mecanismo De Acción

El mecanismo de acción de la 2’,6’-Dimetoxiacetofenona involucra su interacción con objetivos moleculares específicos. Por ejemplo, como inhibidor de las oxidasas de función mixta hepáticas, compite con los sustratos por el sitio activo de la enzima, reduciendo así la actividad de la enzima . Esta inhibición puede afectar el metabolismo de varios fármacos y otros xenobióticos.

Comparación Con Compuestos Similares

La 2’,6’-Dimetoxiacetofenona se puede comparar con otros compuestos similares como:

2,6-Dihidroxiacetofenona: Este compuesto tiene grupos hidroxilo en lugar de grupos metoxi y exhibe diferente reactividad química y actividad biológica.

2’,4’-Dimetoxiacetofenona: Este isómero tiene grupos metoxi en las posiciones 2 y 4, lo que lleva a diferentes efectos estéricos y electrónicos.

2’-Hidroxi-4’,6’-dimetoxi acetofenona: Este compuesto tiene un grupo hidroxilo en la posición 2 y grupos metoxi en las posiciones 4 y 6, lo que puede influir en su solubilidad y reactividad.

La singularidad de la 2’,6’-Dimetoxiacetofenona radica en su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas.

Actividad Biológica

2',6'-Dimethoxyacetophenone (DMAP) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with DMAP, supported by empirical data and research findings.

Chemical Structure and Properties

This compound is an aromatic ketone characterized by two methoxy groups attached to the aromatic ring. The chemical structure can be represented as follows:

Anticancer Activity

Research has demonstrated that DMAP exhibits significant anticancer properties. A study focused on the antiproliferative effects of methoxylated compounds revealed that DMAP and its derivatives can inhibit the growth of various cancer cell lines, including HL60 cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. The IC50 values for DMAP derivatives were found to be promising, with some derivatives showing activity at concentrations lower than 50 µM .

Table 1: Antiproliferative Activity of DMAP Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HL60 | 48 |

| 5-Methoxyflavone | HL60 | 48 |

| 5,4'-Dimethoxyflavone | HL60 | 36 |

Antimicrobial Activity

DMAP has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Table 2: Antimicrobial Efficacy of DMAP

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, DMAP has been shown to exhibit anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various animal models. This property suggests potential therapeutic applications in treating inflammatory diseases .

The biological activities of DMAP can be attributed to several mechanisms:

- Apoptosis Induction : DMAP triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It affects the cell cycle progression, particularly at the G1/S checkpoint.

- Membrane Disruption : The compound disrupts bacterial cell membranes, leading to cell lysis.

- Cytokine Modulation : DMAP modulates cytokine production, reducing inflammation.

Study on Anticancer Activity

A notable study investigated the effects of DMAP on HL60 leukemia cells. The results indicated that treatment with DMAP led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis .

Study on Antimicrobial Effects

In a separate study, DMAP was tested against clinical isolates of Staphylococcus aureus. The findings demonstrated that DMAP effectively inhibited bacterial growth, with MIC values comparable to conventional antibiotics. This suggests its potential as an alternative antimicrobial agent .

Propiedades

IUPAC Name |

1-(2,6-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)10-8(12-2)5-4-6-9(10)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUGKOFTNAYMMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174347 | |

| Record name | Acetophenone, 2',6'-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2040-04-2 | |

| Record name | 1-(2,6-Dimethoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2040-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenone, 2',6'-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 2',6'-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-dimethoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions a novel method for synthesizing hydroxy-methoxybenzene derivatives. Can 1-(2,6-Dimethoxyphenyl)ethanone be used as a starting material for this reaction? If so, what would be the expected product?

A1: Yes, the research explicitly states that 1-(2,6-Dimethoxyphenyl)ethanone can be utilized as a starting material in this reaction. [] The reaction involves the hydroxylation of activated aromatic compounds using ethaneperoxoic acid generated in situ from hydrogen peroxide, acetic acid, and p-toluene sulfonic acid. Given the structure of 1-(2,6-Dimethoxyphenyl)ethanone and the regioselectivity of electrophilic aromatic substitution, the expected product would be 1-(2,6-Dimethoxy-4-hydroxyphenyl)ethanone. The hydroxyl group would be introduced at the position para to the acyl group due to the combined directing effects of the methoxy and acyl substituents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.